
3-Phenyl-5,6,7,8-tetrahydroquinoline
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Overview
Description
3-Phenyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline, characterized by a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2) to obtain 2,4-substituted tetrahydroquinolines . Another method includes the hydrogenation of quinolines using heterogeneous catalysts .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives. This process is scalable and can be optimized for high yields and purity. The use of homogeneous catalysts has also been demonstrated for asymmetric hydrogenation, providing optically active tetrahydroquinolines .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation can further reduce it to decahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the phenyl group and nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (bromine, chlorine), N-halosuccinimides, and alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Halogenated tetrahydroquinolines.
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various bioactive compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its hepatoprotective effects and potential as an anticancer agent
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways:
Hepatoprotective Effects: Inhibition of autophagy in liver cells, reducing oxidative stress and inflammation.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits topoisomerase I enzyme, leading to antiproliferative effects.
Comparison with Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline.
Oxamniquine, Dynemycin, Viratmycin, Nicainoprol: Bioactive tetrahydroquinolines with medicinal properties.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug development .
Biological Activity
3-Phenyl-5,6,7,8-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C13H13N. The compound is synthesized through various methods involving cyclohexanone and arylidenemalononitrile derivatives. The presence of the phenyl group at the 3-position enhances its chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a study focused on a series of novel tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. Specifically, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) exhibited significant antiproliferative activity at micromolar concentrations. It was shown to suppress colony formation and migration of HCT-116 cells while deregulating proteins involved in proliferation and metastasis .
Antifungal Properties
Another aspect of the biological activity of tetrahydroquinolines includes antifungal properties. A series of synthesized compounds based on 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline demonstrated notable antifungal activity. The relationship between functional group variations and biological activity was explored, indicating that specific modifications could enhance efficacy against fungal strains .
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanistic Insights
The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways linked to growth and survival. For example, the induction of oxidative stress leads to apoptosis in cancer cells while also affecting angiogenesis—a critical process in tumor progression. The ability to disrupt cellular signaling pathways like PI3K/AKT/mTOR makes these compounds promising candidates for further development in cancer therapeutics .
Properties
CAS No. |
101161-83-5 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI Key |
IQXAQFJIDGKQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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